1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a naphthyl group, and a difluoromethoxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluoromethoxyphenyl group: This step often involves a nucleophilic substitution reaction where a difluoromethoxy group is introduced to the phenyl ring.
Attachment of the naphthyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthyl moiety to the triazole ring.
Final assembly: The final step involves the formation of the carboxamide group, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and naphthyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide
- 1-[4-(difluoromethoxy)phenyl]propan-1-amine
- 1-[4-(difluoromethoxy)phenyl]-3-(5-methyl-2-hexanyl)thiourea
Uniqueness
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity, while the naphthyl group contributes to its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C21H16F2N4O2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-naphthalen-1-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C21H16F2N4O2/c1-13-24-19(26-27(13)15-9-11-16(12-10-15)29-21(22)23)20(28)25-18-8-4-6-14-5-2-3-7-17(14)18/h2-12,21H,1H3,(H,25,28) |
InChI Key |
ABLNDUPIHNYLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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